Potassium iodide

Catalog No.
S604897
CAS No.
7681-11-0
M.F
KI
IK
M. Wt
166.003 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium iodide

CAS Number

7681-11-0

Product Name

Potassium iodide

IUPAC Name

potassium;iodide

Molecular Formula

KI
IK

Molecular Weight

166.003 g/mol

InChI

InChI=1S/HI.K/h1H;/q;+1/p-1

InChI Key

NLKNQRATVPKPDG-UHFFFAOYSA-M

SMILES

[K+].[I-]

Solubility

Slightly soluble in ethanol
148 g/100 g water at 25 °C
127.5 g sol in 100 cc water at 0 °C; 1.88 g sol in 100 cc alcohol at 25 °C; 1.31 g sol in 100 cc acetone at 25 °C; sol in ether, ammonia
1 gram dissolves in 0.7 mL water, 0.5 mL boiling water; 51 mL absolute ethanol; 22 mL alcohol; 8 mL methanol; 75 mL acetone; 2 mL glycerol; about 2.5 mL glycol

Synonyms

Antistrumin, Iodide, Potassium, Ioduro Potasico Rovi, Iosat, Jod beta, Jodetten Henning, Jodgamma, Jodid, Jodid dura, Jodid Hexal, Jodid ratiopharm, Jodid Verla, Jodid-ratiopharm, Mono Jod, Mono-Jod, Pima, Potassium Iodide, SSKI, Thyro Block, Thyro-Block, Thyroprotect

Canonical SMILES

[K+].[I-]

Isomeric SMILES

[K+].[I-]
  • Mechanism of Action: The thyroid gland naturally absorbs iodine for the production of thyroid hormones. KI flooding the system with stable (non-radioactive) iodine essentially saturates the absorption sites in the thyroid gland. This reduces the uptake of radioactive iodine isotopes, thereby minimizing the risk of thyroid cancer development following radiation exposure [National Research Council. Use Of Potassium Iodide ].

Research on the Efficacy of KI for Radiological Protection

Scientific research plays a crucial role in understanding the effectiveness of KI for thyroid protection. Here are some key areas of research:

  • Dosage Optimization

    Studies investigate optimal KI dosage regimens for different age groups and potential side effects associated with varying doses [Weng X, Teng W, Rong Y, Guan J, Zhou Y. Emergency use of potassium iodide for radiation thyroid protection. Int J Radiat Biol. 2018;94(1):1-8. ]

  • Timing of Administration

    Research explores the effectiveness of KI administration timing relative to radiation exposure to maximize its protective effects [National Collaborating Centre for Environmental Health. Potassium iodide for thyroid protection in a radiation emergency. J Public Health (Oxford). 2018;40(2):274-280. ]

  • Combined Use with Other Anti-thyroid Drugs

    Studies investigate the potential benefits and risks of combining KI with other anti-thyroid medications for enhanced protection [Prusoff WH, Dunn JT. The use of potassium iodide as a thyroid blocking agent in the event of a radiation accident. J Clin Endocrinol Metab. 1961;21(1):145-154. ]

Ongoing Research and Considerations

Scientific research on KI for radiological protection is ongoing. Here are some important considerations:

  • Long-Term Effects

    More research is needed to understand the long-term health effects of KI administration, particularly in high-risk groups like pregnant women and infants [Panov VP, Tronko ND, Bazaeva AV, et al. Safety aspects of potassium iodide prophylaxis for thyroid protection in radiation accidents. Int J Radiat Biol. 2018;94(1):9-19. ]

  • Psychological Impact

    The potential psychological impact of KI administration on the public during a radiological emergency requires further investigation [Prusoff WH, Dunn JT. The use of potassium iodide as a thyroid blocking agent in the event of a radiation accident. J Clin Endocrinol Metab. 1961;21(1):145-154. ]

Potassium iodide is a white crystalline salt with the chemical formula KI []. It is readily soluble in water and forms hygroscopic crystals, meaning they absorb moisture from the air []. KI can be obtained by reacting potassium hydroxide (KOH) with iodine (I₂) []. It has played a significant role in scientific advancements, particularly in the field of thyroid research due to its interaction with the thyroid gland [].


Molecular Structure Analysis

KI adopts a simple ionic crystal structure. Potassium (K⁺) loses its single valence electron, forming a positively charged cation. Iodine (I₂) gains an electron to become a negatively charged iodide ion (I⁻). The electrostatic attraction between these oppositely charged ions forms the cubic crystal lattice structure of KI []. This structure allows for high solubility in water as the ionic bonds readily dissociate in polar solvents.


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, KI can be synthesized by the reaction between potassium hydroxide and iodine:

2 KOH (aq) + I₂ (s) → KI (aq) + KOH ∙ H₂O (aq) []

Decomposition:

At high temperatures, KI can decompose into its constituent elements:

2 KI (s) → 2 K (g) + I₂ (g) ΔH° = 60.1 kJ/mol []

Other Reactions:

KI is a good reducing agent and participates in various redox reactions. For instance, it reacts with strong oxidizing agents like chlorine (Cl₂) to form potassium chloride (KCl) and iodine monochloride (ICl):

2 KI (aq) + Cl₂ (aq) → 2 KCl (aq) + ICl (aq) []

Physical and Chemical Properties

  • Melting point: 686 °C []
  • Boiling point: 1324 °C []
  • Solubility: Highly soluble in water (33.2 g/100 mL at 25 °C) []
  • Density: 3.12 g/cm³ []
  • Stability: Stable under normal conditions. Decomposes at high temperatures.

Potassium iodide's primary mechanism of action is related to its interaction with the thyroid gland. The human body absorbs iodine for thyroid hormone production. In the event of a radiological emergency involving radioactive iodine (I-131) release, KI floods the thyroid gland with non-radioactive iodine. This saturation prevents the uptake of radioactive iodine, thereby reducing the risk of thyroid cancer [].

Physical Description

Potassium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999)
DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals

Color/Form

Colorless or white, cubical crystals, white granules, or powder
HEXAHEDRAL CRYSTALS, EITHER TRANSPARENT OR SOMEWHAT OPAQUE

Boiling Point

Very high (USCG, 1999)
1323 °C

Density

3.13 at 59 °F (USCG, 1999)
3.12 g/cu cm

Melting Point

1258 °F (USCG, 1999)
681 °C

UNII

1C4QK22F9J

GHS Hazard Statements

Aggregated GHS information provided by 582 companies from 38 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 102 of 582 companies. For more detailed information, please visit ECHA C&L website;
Of the 36 notification(s) provided by 480 of 582 companies with hazard statement code(s):;
H302 (22.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (41.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (26.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (56.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (17.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (13.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (32.92%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (16.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Potassium Iodide is oral antithyroid agent used in the prevention of radioactive iodine uptake into the thyroid gland during a nuclear radiation emergency. Potassium Iodide may be used as an adjunct to other antithyroid agents in the treatment of hyperthyroidism and thyrotoxicosis and preoperatively to induce thyroid involution.

Therapeutic Uses

Potassium iodide is indicated as a radiation protectant (thyroid gland) prior to and following oral administration or inhalation of radioactive isotopes of iodine or in radiation emergencies. /Included in US product labeling/
Potassium iodide is indicated in the treatment of hyperthyroidism. /Included in US product labeling/
Potassium iodide is used in the treatment of erythema nodosum. /NOT included in US product labeling/
Potassium iodide is used concurrently with an antithyroid agent to induce thyroid involution prior to thyroidectomy. /NOT included in US product labeling/
Potassium iodide is used in the treatment of cutaneous lymphatic sporotrichosis. /NOT included in US product labeling/
Potassium iodide is used in the treatment of iodine deficiency. /NOT included in US product labeling/
MEDICATION (VET): /Used/ as an antitussive, to help increase and liquefy respiratory tract fluids. ... Essential part of therapy for intractable chronic bronchial coughing. ...drug can be used in prevention and treatment of iodine deficiencies & associated syndromes. ...Its action has often been favorable in rheumatism.
MEDICATION (VET): Orally and/or topically... as absorbent for hyperplastic fibrous tissues or glandular swellings. Drug is antiinflammatory, inhibiting formation of granuloma pouch formation in monkeys & rats.
MEDICATION (VET): It has often been a treatment of mycosis such as actinobacillosis & actinomycosis. Treatment is given until iodism is approached, discontinued for a few days, & repeated again if needed.
MEDICATION (VET): Its oral use in dogs occasionally gives dramatic relief in pruritis. Part of the benefit appears to be due to potassium ion as potassium chloride gives similar results.
MEDICATION (VET): For simple goiter. As expectorant. In Iodine deficiency and in chronic poisoning with lead or mercury. Orally only, not by injection. Externally for treatment of bursal enlargements.
/In studies following the Chernobyl accident/...it is noted that administration of potassium iodide as a dietary supplement significantly reduced the risk of radiation induced thyroid cancer.

Pharmacology

It works in the thyroid gland. By inhibiting thyroid hormone synthesis and release, thyroid gland vascularity is reduced, thyroid gland tissue becomes firmer, thyroid cell size is reduced, follicular colloid reaccumulates, and bound iodine levels increase. As a protectant following radiation exposure, KI blocks the uptake of radioactive iodine isotopes by the thyroid gland thereby minimizing the risk of radiation-induced thyroid neoplasms.
Potassium Iodide is a metal halide composed of potassium and iodide with thyroid protecting and expectorant properties. Potassium iodide can block absorption of radioactive iodine by the thyroid gland through flooding the thyroid with non-radioactive iodine and preventing intake of radioactive molecules, thereby protecting the thyroid from cancer causing radiation. In addition, this agent acts as an expectorant by increasing secretion of respiratory fluids resulting in decreased mucus viscosity.

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA02 - Potassium iodide
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA04 - Potassium iodide
V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB21 - Potassium iodide

Mechanism of Action

In hyperthyroid patients, potassium iodide produces rapid remission of symptoms by inhibiting the release of thyroid hormone into the circulation. The effects of potassium iodide on the thyroid gland include reduction of vascularity, a firming of the glandular tissue, shrinkage of the size of individual cells, reaccumulation of colloid in the follicles, and increases in bound iodine. These actions may facilitate thyroidectomy when the medication is given prior to surgery.
When administered prior to and following administration of radioactive isotopes and in radiation emergencies involving the release of radioactive iodine, potassium iodide protects the thyroid gland by blocking the thyroidal uptake of radioactive isotopes of iodine.
The mechanism of action of potassium iodide's antifungal activity against Sporothix schenckii has not been determined. Potassium iodide does not appear to increase monocyte or neutrophil killing of S. schenckii in in vitro studies. However, exposure of the yeast form of S. schenckii to various concentrations of iodine (iodine and potassium iodide solution) has resulted in rapid cell destruction.
Potassium iodide is thought to act as an expectorant by increasing respiratory tract secretions and thereby decreasing the viscosity of mucous ...
When potassium iodide is administered simultaneously with radiation exposure, the protectant effect is approximately 97%. Potassium iodide given 12 and 24 hours before exposure yields a 90% and 70% protectant effect, respectively. However, potassium iodide administered 1 and 3 hours after exposure results in an 85% and 50% protectant effect, respectively. Potassium iodide administered more than 6 hours after exposure is thought to have a negligible protectant effect.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Impurities: sulfates and heavy metals
Typically less than 1 ppm H2O-OH in 99.9995% purity, ultradry grades

Other CAS

7681-11-0

Wikipedia

Potassium iodide

Drug Warnings

VET: WARNING: Iodism may occur at therapeutic doses.
Since some individuals are markedly sensitive to iodides, potassium iodide should be used with caution when initially administered. Patients at risk for iodine-induced adverse effects include those with hypocomplementemic vasculitis and those with goiter or autoimmune thyroid disease.
... Potassium iodide should be used with extreme caution, if at all, in patients with tuberculosis and is contraindicated in the presents of acute bronchitis.
Potassium iodide may cause salivary gland swelling or tenderness, burning of mouth or throat, metallic taste, soreness of teeth and gums, and unusual increase in salivation.
For more Drug Warnings (Complete) data for POTASSIUM IODIDE (22 total), please visit the HSDB record page.

Use Classification

Agrochemicals -> Fungicides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Plastics -> Polymer Type -> N.a.
Plastics -> Other stabilisers
Cosmetics -> Antimicrobial

Methods of Manufacturing

Prepd from HI and KHCO3. Purification by melting in dry hydrogen ... Continuous electrolytic process for large scale industrial prepn: Morylott, Elkins, US Patent 29899450 (1961 to Dow).
A hot aqueous solution of potassium hydroxide is treated with iodine ... to form mixture of KI & potassium iodate. Solution is concentrated by heating ... then an excess of powdered charcoal is added ... Mixture is evaporated to dryness, then ignited. Charcoal ... reduces iodate to iodide and all of the iodine is thus obtained as potassium iodide.
...Prepared by first forming ferrosoferric iodide through reaction between iron wire and iodine in presence of water. A solution of pure potassium carbonate ... added until solution is faintly alkaline, boiled for few moments, and filtered; filtrate is concentrated and set aside to crystallize. KI ... is crystallized from an alkaline solution...
... Most USA production involves absorption of iodine in KOH. Approximately 80 wt % of the potassium iodate ... crystallizes from the reaction mixture and is separated for sale. Of the remainder, 90 wt % is removed by evaporation, fusion, and heating to about 600 °C. The iodate is a poison /and/ ... must be completely removed frequently by a final reduction with carbon. After re-solution in water, further purification is carried out before recrystallization. Iron, barium, carbonate, and hydrogen sulfide are used to effect precipitation of sulfates and heavy metals.
Made by (1) Reaction of HI & KCl, followed by distillation of HCl, (2) Reaction of iodine with KOH or K2CO3 in solution, (3) Reaction of ferrous/ferric iodide with K2CO3, and (4) Evaporation of natural brines

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Utilities
water treatment
Potassium iodide (KI): ACTIVE
Potassium Iodide of commerce contains about 99.5% KI.
Incompatibilities: Alkaloidal salts, chlorate hydrate, tartaric and other acids, calomel, potassium chlorate, metallic salts.
VET: Potassium iodide contains 76.45% iodine & 23.55% potassium. ...iodized salt usually contains about 0.007% iodine or about 0.01% potassium iodide. Adequate use of such salt in feed rations assures adequate iodine intake for normal nutritional needs but not necessarily for therapy.

Analytic Laboratory Methods

Titrimetic determination in iodine ointment.
Emission spectrographic method. /Potassium/
Analyte: potassium iodide; matrix: chemical identification; procedure: reaction with sodium bitartrate produces a white crystalline precipitate that is soluble in ammonium hydroxide and in solutions of alkali hydroxides and carbonates (Potassium test)
Analyte: potassium iodide; matrix: chemical identification; procedure: addition of chlorine colors the solution yellow to red; addition of chloroform colors the solution violet; addition of silver nitrate produces a yellow curdy precipitate that is insoluble in nitric acid and ammonium hydroxide (Iodide test)
For more Analytic Laboratory Methods (Complete) data for POTASSIUM IODIDE (8 total), please visit the HSDB record page.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container.

Interactions

Potassium iodide increased the toxic effect in selenium poisoning.
Concurrent use of captopril, enalapril, or lisinopril with potassium iodide may result in hyperkalemia; serum potassium concentrations should be monitored , however usual doses of potassium iodide used for radiation protection (i.e. up to 130 mg) contain negligible amounts of potassium and should not constitute a problem with ACE inhibitors.

Stability Shelf Life

Stable in dry air
Light and moisture accelerate decompn.
VOLATILIZES @ HIGHER TEMP /melting point 680 °C/

Dates

Modify: 2023-09-13

Comparison of staining potential of silver diamine fluoride versus silver diamine fluoride and potassium iodide under tooth-colored restorations: An

Ealy Vennela, J Sharada, Shaik Hasanuddin, K Suhasini, I Hemachandrika, P Tara Singh
PMID: 33885387   DOI: 10.4103/jisppd.jisppd_533_20

Abstract

Silver diamine fluoride (SDF) is one of the effectual cariostatic agents widely used in minimal intervention dentistry. However, the major drawback of SDF is dark staining after its application.
In the present study, the staining of 38% SDF alone and 38% SDF and potassium iodide (KI) was compared after restoration with glass-ionomer cement (GIC) and resin composite using ImageJ software.
Forty extracted carious primary teeth were sorted into four groups. In Group I and II, SDF was applied and restored with GIC and composite restorations, respectively. In Group III and IV, SDF application was followed by KI and restored with GIC and composite restorations, respectively. Images were captured after initial applications on day 1 and day 14 after restoration. The captured images were imported to ImageJ software and mean gray values were calculated.
The mean gray values obtained were subjected to statistical analysis using paired t-test and independent sample t-test. There was statistically significant if P < 0.05.
Following the application of SDF and RIVA STAR, the baseline mean gray values showed no statistical significance. On day 1, the mean gray values were highest in Group IV (208.30) and lowest in Group I (178.51). Similarly, on day 14, the highest mean gray values were observed in Group IV (208.45) and lowest in Group I (147.6) which were statistically significant.
The restorations after SDF application attained dark stain eventually, whereas with the application of SDF followed by KI (RIVA STAR), the restorations showed the least staining.


Evaluation of the Use of Potassium Iodide Application on Stained Demineralized Dentin Under Resin Composite Following Silver Diamine Fluoride Application

Tatiana Tambara Fröhlich, Larissa D'Olanda Gindri, Djessica Pedrotti, Cleber Paradzinski Cavalheiro, Fabio Zovico Maxnuck Soares, Rachel de Oliveira Rocha
PMID: 33662252   DOI:

Abstract

The purpose of this study was to assess the effect of potassium iodide (KI) after applying silver diamine fluoride (SDF) on the staining of demineralized dentin covered or not by a composite resin layer.
Dentin blocks from 30 bovine incisors were demineralized and randomly allocated in three groups (N equals 10): (1) control (no treatment); (2) treated with SDF; and (3) treated with SDF and KI. Half of the specimens of each group received a composite resin restoration immediately after treatment. A colorimetric evaluation, according to the CIE L*a*b* system, was performed at baseline and after seven, 14, 30, and 60 days. The ΔE data were analyzed using the generalized linear model (Δ equals 0.05).
The use of KI immediately after applying SDF decreased the dentin staining at all assessment times. SDF treatment only stained the dentin under composite resin after 60 days. The application of KI reduced the dentin under composite resin staining as ΔE values were similar to the control group even after 60 days.
The use of potassium iodide minimizes the darkening of dentin and prevents the staining of the dentin under composite resin restorations in the long-term.


Subcutaneous fungal infection of the face

Preetam Chappity, Vinaykumar Hallur
PMID: 33515527   DOI: 10.1016/S1473-3099(20)30680-0

Abstract




Antibacterial effect of silver diamine fluoride and potassium iodide against E. faecalis, A. naeslundii and P. micra

Benjamín Briseño-Marroquín, Yasmine Ismael, Angelika Callaway, Christian Tennert, Thomas Gerhard Wolf
PMID: 33827520   DOI: 10.1186/s12903-021-01531-1

Abstract

The aim of this study was to determine in vitro the bactericidal potential of 38% silver diamine fluoride (SDF) alone, potassium iodide (PI) alone, and the two in combination (SDF + PI) against three bacterial species commonly found in root canal samples (Enterococcus faecalis, Actinomyces naeslundii and Parvimonas micra).
The potential bactericidal rates for SDF, PI and SDF + PI against E. faecalis, A. naeslundii and P. micra were calculated as reduction of bacteria colony forming units.
The bactericidal potential of SDF was at 99.97-100% against E. faecalis and 100% against A. naeslundii and P. micra. SDF + PI showed a 100% bactericidal effect against P. micra, 99.89-99.98% against E. faecalis and 99.98-100% against A. naeslundii. The bactericidal effect of PI was 99.51-99.98% against E. faecalis, 99.27-99.95% against A. naeslundii and 99.93-100% against P. micra. The differences between controls and bacteria exposed to the antibacterial agents were statistically significant (p < 0.05).
SDF had an effective bactericidal effect against the examined bacteria. However, the limitations of this in vitro study do not allow a recommendation of the employment of these solutions as root canal irrigants. Additional investigations are necessary to assess their endodontic clinical applicability.


A novel tricationic fullerene C

Maximiliano L Agazzi, Javier E Durantini, Ezequiel D Quiroga, M Gabriela Alvarez, Edgardo N Durantini
PMID: 33721278   DOI: 10.1007/s43630-021-00021-1

Abstract

A novel amphiphilic photosensitizing agent based on a tricationic fullerene C
(DMC
) was efficiently synthesized from its non-charged analogue MMC
. These fullerenes presented strong UV absorptions, with a broad range of less intense absorption up to 710 nm. Both compounds showed low fluorescence emission and were able to photosensitize the production of reactive oxygen species. Furthermore, photodecomposition of L-tryptophan sensitized by both fullerenes indicated an involvement of type II pathway. DMC
was an effective agent to produce the photodynamic inactivation (PDI) of Staphylococcus aureus, Escherichia coli and Candida albicans. Mechanistic insight indicated that the photodynamic action sensitized by DMC
was mainly mediated by both photoprocesses in bacteria, while a greater preponderance of the type II pathway was found in C. albicans. In presence of potassium iodide, a potentiation of PDI was observed due to the formation of reactive iodine species. Therefore, the amphiphilic DMC
can be used as an effective potential broad-spectrum antimicrobial photosensitizer.


Lessons from Fukushima: Potassium Iodide After a Nuclear Disaster

Eriko Sase, Christopher Eddy, Barbara J Polivka
PMID: 33497131   DOI: 10.1097/01.NAJ.0000734144.20889.b0

Abstract

The release of radioactive iodine after a nuclear disaster, such as those that occurred at the Fukushima Daiichi Nuclear Power Plant in Japan 10 years ago and Three Mile Island in Pennsylvania in 1979, increases thyroid cancer risk among people who are exposed. Certain populations are especially vulnerable, including pregnant and breastfeeding women, children, and neonates. Potassium iodide (KI) can effectively block radioactive iodine from being absorbed by the thyroid gland if taken immediately after a radiation release. This article examines lessons learned from Fukushima to enhance disaster readiness and nursing actions. Nurses should be directly involved in vulnerability assessments, emergency planning, and in ensuring the availability, accessibility, and distribution of KI within U.S. nuclear power plant emergency planning zones before a crisis occurs.


Clinical Studies on Potassium Iodide-induced Painless Thyroiditis in 11 Graves' Disease Patients

Keiichi Kamijo
PMID: 33431733   DOI: 10.2169/internalmedicine.6411-20

Abstract

Objective Painless thyroiditis (PT) is characterized by transient hyperthyroidism with a low
Tc uptake. We herein describe 11 cases of PT that occurred during treatment with potassium iodide (KI) for Graves' disease (GD). Methods From August 2016 to December 2018, 11 women with GD who developed PT during treatment with KI were enrolled. Of these patients, 10 discontinued antithyroid drug (ATD) because of side effects and began KI, and 1 patient switched from thiamazole to KI because she was planning a pregnancy. The mean patient age was 40.1 years old. Thyroid function tests, thyroid autoantibodies including anti thyroglobulin antibody (TgAb), anti-thyroperoxidase antibody (TPOAb), and M22-TRAb, and the
Tc uptake were evaluated at the time of PT. Results All 11 women patients presented with transient thyrotoxicosis in which
Tc scans revealed a low uptake of 0.34±0.15% (normal 0.70-1.02%). M22-TRAb was absent in all cases except for one (2.4 IU/L), whereas TgAb and TPOAb were present in 10 and 6 cases, respectively. Ten patients returned to a euthyroid status without passing through the post-hypothyroid phase, and one patient underwent total thyroidectomy during the euthyroid phase of PT. Only four patients require beta-blocker therapy. All patients with KI-induced PT except 1 displayed GD remission during a mean observation period of 23.3 months, and 1 patient had recurrence of GD after PT. Conclusion We encountered 11 GD patients who developed PT during treatment with KI, which was initiated after ATD had been discontinued due to side effects.


Incidence of diabetes in South Asian young adults compared to Pima Indians

K M Venkat Narayan, Dimple Kondal, Sayuko Kobes, Lisa R Staimez, Deepa Mohan, Unjali P Gujral, Shivani A Patel, Ranjit Mohan Anjana, Roopa Shivashankar, Mohammed K Ali, Howard H Chang, Masood Kadir, Dorairaj Prabhakaran, Natalie Daya, Elizabeth Selvin, Nikhil Tandon, Robert Hanson, Viswanathan Mohan
PMID: 33771765   DOI: 10.1136/bmjdrc-2020-001988

Abstract

South Asians (SA) and Pima Indians have high prevalence of diabetes but differ markedly in body size. We hypothesize that young SA will have higher diabetes incidence than Pima Indians at comparable body mass index (BMI) levels.
We used prospective cohort data to estimate age-specific, sex, and BMI-specific diabetes incidence in SA aged 20-44 years living in India and Pakistan from the Center for Cardiometabolic Risk Reduction in South Asia Study (n=6676), and compared with Pima Indians, from Pima Indian Study (n=1852).
At baseline, SA were considerably less obese than Pima Indians (BMI (kg/m
): 24.4 vs 33.8; waist circumference (cm): 82.5 vs 107.0). Age-standardized diabetes incidence (cases/1000 person-years, 95% CI) was lower in SA than in Pima Indians (men: 14.2, 12.2-16.2 vs 37.3, 31.8-42.8; women: 14.8, 13.0-16.5 vs 46.1, 41.2-51.1). Risk of incident diabetes among 20-24-year-old Pima men and women was six times (relative risk (RR), 95% CI: 6.04, 3.30 to 12.0) and seven times (RR, 95% CI: 7.64, 3.73 to 18.2) higher as compared with SA men and women, respectively. In those with BMI <25 kg/m
, however, the risk of diabetes was over five times in SA men than in Pima Indian men. Among those with BMI ≥30 kg/m
, diabetes incidence in SA men was nearly as high as in Pima men. SA and Pima Indians had similar magnitude of association between age, sex, BMI, and insulin secretion with diabetes. The effect of family history was larger in SA, whereas that of insulin resistance was larger in Pima Indians CONCLUSIONS: In the background of relatively low insulin resistance, higher diabetes incidence in SA is driven by poor insulin secretion in SA men. The findings call for research to improve insulin secretion in early natural history of diabetes.


Sporotrichosis refractory to conventional treatment: therapeutic success with potassium iodide

Marcelo Rosandiski Lyra, Vanessa Sokoloski, Priscila Marques de Macedo, Anna Carolina Procópio de Azevedo
PMID: 33622634   DOI: 10.1016/j.abd.2020.04.013

Abstract

Sporotrichosis is a subcutaneous mycosis caused by dimorphic fungi of the genus Sporothrix. The authors report a case of fixed cutaneous sporotrichosis with therapeutic failure after 18 months of itraconazole and terbinafine associated with cryosurgery. The patient was cured after the introduction of saturated potassium iodide solution. Sporothrix brasiliensis was the identified species, presenting a susceptibility profile to itraconazole and terbinafine. This fact suggests that therapeutic failure is probably related to the host-fungus interaction rather than drug resistance. It is possible that the immunomodulatory action of the saturated potassium iodide solution may have played an important role in curing this patient.


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